Head-to-Head Ki Comparison Against Plasmodium falciparum ODCase
In a direct competitive inhibition assay using recombinant P. falciparum ODCase, 6-azauridine 5'-monophosphate (AzaUMP) exhibited a Ki of 12 ± 3 nM. Under identical conditions, pyrazofurin 5'-monophosphate (Ki = 3.6 ± 0.7 nM) was approximately 3.3-fold more potent, xanthosine 5'-monophosphate (XMP, Ki = 4.4 ± 0.7 nM) was approximately 2.7-fold more potent, while allopurinol-3-riboside 5'-monophosphate (Ki = 240 ± 20 nM) was 20-fold less potent [1]. Importantly, XMP displayed an approximately 150-fold selectivity for the parasitic enzyme over the human ortholog, whereas 6-aza-UMP lacks this species-selectivity advantage, positioning it as a broadly applicable tool inhibitor for ODCase across species.
| Evidence Dimension | Inhibition constant (Ki) for P. falciparum ODCase (competitive inhibition with respect to OMP) |
|---|---|
| Target Compound Data | Ki = 12 ± 3 nM (6-azauridine 5'-monophosphate, AzaUMP) |
| Comparator Or Baseline | Pyrazofurin 5'-monophosphate: Ki = 3.6 ± 0.7 nM; Xanthosine 5'-monophosphate (XMP): Ki = 4.4 ± 0.7 nM; Allopurinol-3-riboside 5'-monophosphate: Ki = 240 ± 20 nM |
| Quantified Difference | 3.3-fold less potent than pyrazofurin 5'-MP; 2.7-fold less potent than XMP; 20-fold more potent than allopurinol-3-riboside 5'-MP |
| Conditions | Recombinant P. falciparum ODCase, linear competitive inhibition with respect to substrate OMP (Km = 350 ± 60 nM), pH 7.5, 25°C |
Why This Matters
This direct comparison allows researchers to select the appropriate inhibitor based on the desired potency window – 6-aza-UMP occupies a mid-range affinity that avoids the ultra-high potency of pyrazofurin or XMP, which may be preferable for partial inhibition studies or when excessive target engagement is undesirable.
- [1] Langley DB, et al. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biochemistry. 2008;47(12):3842-54. PMID: 18303855. View Source
